Tributyl(ethoxyethynyl)stannane

Übersicht

Beschreibung

Tributyl(ethoxyethynyl)stannane , also known as cis-Tributyl [2-ethoxyethenyl]stannane , is an organotin compound with the chemical formula C16H34OSn . It is a liquid compound that exhibits a refractive index of 1.479 at 20°C . The compound is characterized by its unique ethoxyethynyl group attached to the tin atom .

Synthesis Analysis

The synthesis of Tributyl(ethoxyethynyl)stannane involves the reaction of tributyltin chloride with an appropriate ethynyl-containing reagent, such as ethynylmagnesium bromide or ethynyl lithium . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

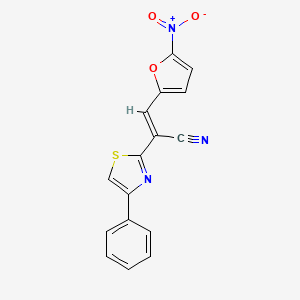

Molecular Structure Analysis

The molecular structure of Tributyl(ethoxyethynyl)stannane features a central tin atom (Sn ) bonded to three butyl groups (Bu ) and an ethoxyethynyl group (C2H5OC≡C ). The compound adopts a cis configuration, with the ethoxyethynyl group positioned on the same side as the butyl groups. The stannane moiety imparts reactivity and serves as a versatile synthetic building block .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wirkmechanismus

The compound’s mechanism of action primarily involves its participation in organic transformations. The ethynyl group can act as a nucleophile or a radical precursor, facilitating bond-forming reactions. Additionally, the tributyltin moiety can stabilize reaction intermediates through coordination with other functional groups .

Eigenschaften

IUPAC Name |

tributyl(2-ethoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGGFHZNSRQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(ethoxyethynyl)stannane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)